N-(3,5-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(3,5-Dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 3,5-dichlorophenyl group and a 1,4-diazaspiro[4.5]deca-1,3-diene scaffold. The compound’s structural complexity arises from its spirocyclic core, which imparts conformational rigidity, and the sulfanyl-acetamide linker that facilitates interactions with biological targets.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-16-11-17(24)13-18(12-16)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)9-5-2-6-10-22/h1,3-4,7-8,11-13H,2,5-6,9-10,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUKMYXFQLUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Substituent Position : The target compound’s 3,5-dichlorophenyl group contrasts with the 3,4-dichlorophenyl substituent in , which alters steric and electronic profiles. The latter’s para-methyl group on the phenyl ring (4-MePh) may enhance lipophilicity compared to the target’s unsubstituted phenyl.
- Heterocyclic Core : The 1,4-diazaspiro[4.5]deca-1,3-diene system in the target and provides conformational constraints absent in the pyrazolone-based analog . This rigidity may influence binding affinity to biological targets.
Spectroscopic and Crystallographic Data
Table 2: Spectroscopic Comparisons
Notes:
- The target’s C=O stretch (~1680 cm⁻¹) aligns with typical acetamide IR profiles .
- The pyrazolone analog exhibits distinct cyclopentyl proton signals (δ 1.9–2.8) absent in spirocyclic compounds.
- Crystallographic studies of reveal dihedral angles (54.8–77.5°) between aromatic rings, suggesting conformational flexibility impacting intermolecular interactions like N–H⋯O hydrogen bonding .
Research Findings and Implications
Substituent Effects :
- Electron-Withdrawing Cl Groups : The 3,5-dichloro pattern may increase electrophilicity at the acetamide carbonyl, favoring nucleophilic interactions.
- Steric Hindrance : The 3,5-substitution reduces steric clashes compared to 3,4-dichloro derivatives, possibly improving solubility .
Hydrogen-Bonding Networks : The sulfanyl linker in the target may engage in weaker S⋯H interactions compared to O/N–H bonds in , affecting crystal packing or bioactivity.
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